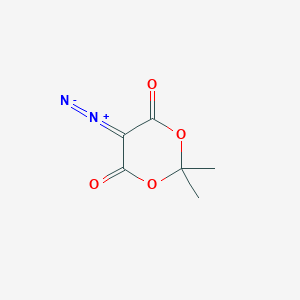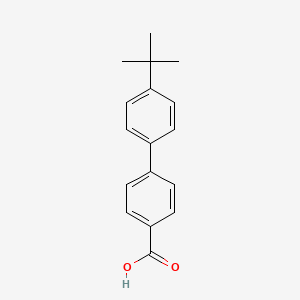
1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde (MPCA) is an organic molecule that has recently been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. MPCA, also known as 4-methyl-2-phenyl-2-pyrrole-1-carbaldehyde, is a colorless liquid and is synthesized through a reaction between 4-methylbenzaldehyde and pyrrole. This compound is of particular interest due to its unique properties and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Supramolecular Assemblies and Single-Molecule Magnets
The compound has been utilized as a ligand in coordination chemistry to create high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior and form supramolecular chains when linked via Na(+) cations, showcasing its potential in developing materials with magnetic properties (Giannopoulos et al., 2014).
Crystal Structure Analysis
Research on derivatives of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde has contributed to the understanding of molecular geometries and intermolecular interactions. For instance, a study on 3-(4-Methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde provided insights into the crystal packing stabilized by intermolecular C—H⋯O hydrogen bonding, linking the molecules into chains. This research aids in the comprehension of molecular structures and their potential applications in material science and engineering (Butcher et al., 2007).
Antimicrobial Applications
Another significant application involves the synthesis of novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde. These compounds have been characterized and screened for antimicrobial activity against a spectrum of bacteria and fungi, indicating potential use in antimicrobial therapies (Hamed et al., 2020).
Catalysis and Polymerization
The compound and its derivatives have been explored as intermediates in catalysis, demonstrating efficacy in the ring-opening polymerization of ε-caprolactone. This showcases its potential in polymer chemistry for synthesizing biodegradable polymers with applications ranging from biomedical to environmental sustainability (Qiao et al., 2011).
Propiedades
IUPAC Name |
1-(4-methylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYAEOJPVQNFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340382 |
Source


|
| Record name | 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
30186-38-0 |
Source


|
| Record name | 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30186-38-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)
![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)








